molecular formula C8H3BrClF3O B3289237 2-Bromo-4-(trifluoromethyl)benzoyl chloride CAS No. 85663-09-8

2-Bromo-4-(trifluoromethyl)benzoyl chloride

Cat. No.: B3289237
CAS No.: 85663-09-8
M. Wt: 287.46 g/mol
InChI Key: OYNCLPJBWRMJJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H3BrClF3O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromine atom at the 2-position and a trifluoromethyl group at the 4-position. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(trifluoromethyl)benzoyl chloride typically involves the chlorination of 2-Bromo-4-(trifluoromethyl)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the benzoic acid with thionyl chloride at elevated temperatures, usually around 80°C, for several hours. The reaction mixture is then distilled under reduced pressure to obtain the pure product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and distillation units helps in maintaining consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine (TEA) or pyridine.

    Reduction: Lithium aluminum hydride (LiAlH4) is used as the reducing agent, and the reaction is performed in anhydrous ether or tetrahydrofuran (THF).

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions. The reactions are carried out under inert atmosphere (e.g., nitrogen or argon) and in the presence of a base such as potassium carbonate (K2CO3).

Major Products Formed

    Nucleophilic Substitution: Amides, esters, and thioesters.

    Reduction: 2-Bromo-4-(trifluoromethyl)benzyl alcohol.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2-Bromo-4-(trifluoromethyl)benzoyl chloride is used in various scientific research applications, including:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules. It is used in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

    Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Medicine: It is used in the development of new drugs and therapeutic agents. Its derivatives have shown potential in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-Bromo-4-(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the bromine and trifluoromethyl groups make the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This property is exploited in various synthetic transformations, where the compound acts as an acylating agent to introduce the benzoyl group into target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
  • 4-(Trifluoromethyl)benzoyl chloride
  • 2-(Trifluoromethyl)benzoyl chloride
  • 4-Bromobenzoyl chloride

Uniqueness

2-Bromo-4-(trifluoromethyl)benzoyl chloride is unique due to the presence of both bromine and trifluoromethyl groups on the benzene ring. These substituents impart distinct electronic and steric properties to the compound, making it highly reactive and versatile in organic synthesis. The trifluoromethyl group enhances the lipophilicity and metabolic stability of its derivatives, which is advantageous in drug development .

Properties

IUPAC Name

2-bromo-4-(trifluoromethyl)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF3O/c9-6-3-4(8(11,12)13)1-2-5(6)7(10)14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNCLPJBWRMJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-(trifluoromethyl)benzoyl chloride
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-(trifluoromethyl)benzoyl chloride
Reactant of Route 3
2-Bromo-4-(trifluoromethyl)benzoyl chloride
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-(trifluoromethyl)benzoyl chloride
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-(trifluoromethyl)benzoyl chloride
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-(trifluoromethyl)benzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.